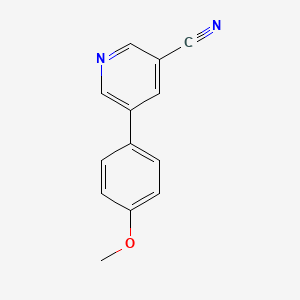

5-(4-Methoxyphenyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C13H10N2O It is a derivative of nicotinonitrile, featuring a methoxyphenyl group attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)nicotinonitrile typically involves a multi-step process. One common method is the three-component Dimroth reaction, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction conditions often include the use of dry alcohol as a solvent and heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and automated synthesis equipment to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

5-(4-Methoxyphenyl)nicotinonitrile serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance therapeutic efficacy against neurological disorders and inflammatory diseases. The methoxy group is known to influence the binding affinity of compounds to biological targets, making it a valuable component in drug design.

Case Study: Inhibition of ALOX15

Recent research has highlighted the role of this compound derivatives in inhibiting the enzyme ALOX15, which is involved in the metabolism of fatty acids. The selective inhibition observed suggests potential therapeutic applications in treating conditions related to inflammation and oxidative stress. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 0.010 to 0.032 µM, indicating their potency as pharmacological agents .

Receptor-Ligand Interactions

this compound is utilized as a probe in biological assays to study receptor-ligand interactions. Its ability to bind selectively to various receptors makes it an important tool for understanding biological pathways and mechanisms.

Case Study: Structure-Activity Relationship

A study investigated the structure-activity relationship (SAR) of substituted derivatives of this compound, focusing on their inhibitory effects on ALOX15. The results indicated that modifications to the methoxy group significantly impacted binding affinity and selectivity, underscoring the importance of structural features in drug design .

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenyl)nicotinonitrile involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of carbon steel, forming a protective layer that prevents further corrosion . In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities.

Comparación Con Compuestos Similares

Similar Compounds

6-(4-Methoxyphenyl)furan-2-yl nicotinonitrile: Similar structure with a furan ring instead of a pyridine ring.

4-(4-Methoxyphenyl)nicotinonitrile: Similar structure with a different substitution pattern on the pyridine ring.

Uniqueness

5-(4-Methoxyphenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Actividad Biológica

5-(4-Methoxyphenyl)nicotinonitrile, with the CAS number 1268095-82-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group attached to a phenyl ring and a nitrile functional group linked to a nicotinic framework.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its effectiveness against various bacterial strains has been documented, with Minimum Inhibitory Concentrations (MICs) indicating significant potency.

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Escherichia coli | 125 | Biofilm inhibition |

The compound exhibits bactericidal action, particularly against Gram-positive bacteria, and has shown moderate-to-good antibiofilm activity compared to traditional antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 19 | Induction of apoptosis |

| A549 (lung) | 25 | Cell cycle arrest |

| HeLa (cervical) | 15 | Inhibition of proliferation |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and modulation of cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of MRSA and E. coli. The results indicated that the compound significantly reduced biofilm formation and LasR gene expression, which is crucial for biofilm development in bacteria .

- Cytotoxicity Assessment : In a comparative study with other known anticancer agents, this compound showed lower cytotoxicity in normal cell lines while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. Modifications at various positions on the phenyl ring or alterations in the nitrile group could enhance potency and selectivity.

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEYESUTSSYDQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744996 |

Source

|

| Record name | 5-(4-Methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268095-82-4 |

Source

|

| Record name | 5-(4-Methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.